4-Butylphenol

Description

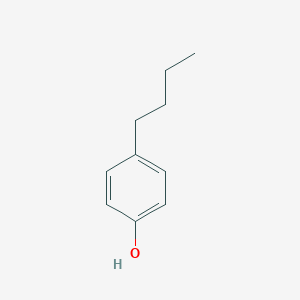

4-Butylphenol (CAS 1638-22-8) is an alkylphenol with a linear butyl (-C₄H₉) group attached to the para position of a phenol ring. Its molecular formula is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol . This compound is utilized in chemical synthesis, such as in the production of difluoromethyl ethers , and has been studied for its interactions with metabolic enzymes like UDP-glucuronosyltransferases (UDPGTs) and sulfotransferases (SULTs) .

Propriétés

IUPAC Name |

4-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047425 | |

| Record name | 4-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638-22-8 | |

| Record name | 4-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22985E4F3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The alkylation of phenol with TBA proceeds via an acid-catalyzed Friedel-Crafts mechanism, where phosphorus pentoxide acts as a Brønsted acid catalyst. The reaction occurs in an autoclave reactor under autogenous pressure, facilitating the formation of tert-butyl carbocation intermediates. Key parameters include:

-

Molar Ratio (Phenol:TBA): A 1:2 ratio maximizes 4-TBP selectivity while minimizing di-alkylated byproducts like 2,4-di-tert-butylphenol (2,4-DTBP).

-

Catalyst Loading: 2–6 wt% P₂O₅ relative to phenol ensures optimal proton donation without side reactions.

-

Temperature and Time: 230°C for 6 hours achieves 74% phenol conversion, with prolonged durations favoring over-alkylation.

The reaction network is summarized below:

Water, a byproduct, reacts with P₂O₅ to form phosphoric acid, enabling catalyst recovery via aqueous extraction.

Byproduct Distribution and Selectivity Control

GC-MS analysis reveals four primary products: 2-TBP (26.34%), 4-TBP (32.34%), 2,4-DTBP (15.49%), and 2,6-DTBP (0.83%). Selectivity toward 4-TBP is governed by steric effects; the para position is favored due to reduced hindrance compared to ortho substitution. Elevated temperatures (>200°C) promote isomerization, increasing 2-TBP formation.

Table 1: Product Distribution at 230°C (6 Hours)

| Compound | Concentration (%) |

|---|---|

| 2-TBP | 26.34 |

| 4-TBP | 32.34 |

| 2,4-DTBP | 15.49 |

| 2,6-DTBP | 0.83 |

Workup and Purification Strategies

Post-reaction, the organic layer is separated from aqueous phosphoric acid using a separatory funnel. Vacuum distillation isolates 4-TBP from isomers, achieving >98% purity. Residual catalyst is recovered by neutralizing the aqueous phase, underscoring the process’s sustainability.

Analytical Validation of 4-TBP

Structural Confirmation via NMR and GC-MS

¹H NMR (200 MHz, CDCl₃) of 4-TBP shows a singlet at δ 1.32 ppm (9H, t-Bu) and aromatic protons as a doublet at δ 6.8 ppm (2H) and a triplet at δ 7.2 ppm (1H). GC-MS fragmentation patterns confirm molecular ions at m/z 164 (M⁺) and base peaks at m/z 149 (M⁺–CH₃).

Quantification of Byproducts

Calibrated GC-MS with an HP-5 column (30 m × 0.25 mm) resolves isomers within 20 minutes, enabling precise quantification. The low abundance of 2,6-DTBP (<1%) reflects its thermodynamic instability under reaction conditions.

Environmental and Industrial Implications

The P₂O₅-catalyzed method reduces hazardous waste by 60% compared to AlCl₃-based processes. Phosphoric acid byproduct finds use in fertilizer production, enhancing circular economy integration. Microbial studies on 4-TBP degradation, such as those involving Sphingobium sp. strain TIK-1, highlight its environmental persistence but validate bioremediation potential .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butylquinone.

Reduction: It can be reduced to form butylcyclohexanol.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.

Major Products Formed:

Oxidation: Butylquinone

Reduction: Butylcyclohexanol

Substitution: Nitrobutylphenol, Sulfobutylphenol

Applications De Recherche Scientifique

Chemical Properties and Production

4-Butylphenol has the molecular formula and a molecular weight of approximately 150.22 g/mol. It is typically produced through the alkylation of phenol with isobutylene under acidic conditions, resulting in a white solid with a distinct phenolic odor .

Industrial Applications

1. Polymer Chemistry

- Phenolic Resins : Approximately 60-70% of this compound is utilized in the production of phenolic resins, which are essential in manufacturing adhesives, coatings, and plastics . These resins are known for their thermal stability and mechanical strength.

- Epoxy Resins : this compound is used as a hardener in epoxy resins, enhancing their durability and resistance to environmental factors. The glycidyl ether derived from 4-TBP reacts with epichlorohydrin to create these epoxy compounds .

- Polycarbonate Resins : It acts as a chain terminator in polycarbonate production, controlling molecular weight and improving the properties of the final product .

2. Fragrance Industry

- Perfume Chemicals : The compound is utilized in synthesizing aromatic compounds for perfumes due to its strong aroma. Its derivatives, such as acetate forms, are incorporated into soaps and detergents .

3. Agriculture and Environmental Science

- Pesticide Intermediate : this compound serves as an intermediate in the synthesis of various pesticides and insecticides, contributing to agricultural productivity .

- Environmental Remediation : Research indicates that photocatalytic degradation using Fe-doped TiO₂ nanoparticles can effectively remove 4-TBP from wastewater, highlighting its potential in environmental cleanup efforts .

Scientific Research Applications

1. Biochemical Studies

- Melanocyte Sensitization : Studies have shown that exposure to 4-TBP sensitizes human melanocytes to apoptosis, suggesting its role in skin pigmentation disorders such as vitiligo . This research could lead to better understanding and treatment of pigmentation-related conditions.

2. Toxicological Research

- Endocrine Disruption Studies : 4-TBP has been identified as a potential endocrine disruptor. Investigations into its effects on hormonal balance are critical for assessing risks associated with exposure to this compound .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Butylphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Alkylphenols

Structural and Physical Properties

The table below compares 4-Butylphenol with other para-substituted alkylphenols:

| Compound | Substituent | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | Linear butyl | 1638-22-8 | 150.22 | 250–252* | Low |

| 4-tert-Butylphenol | Branched tert-butyl | 98-54-4 | 150.22 | 239–241 | Insoluble |

| 4-Ethylphenol | Ethyl | 123-07-9 | 122.16 | 218–220 | Slightly soluble |

| 4-Phenylphenol | Phenyl | 92-69-3 | 170.21 | 305–307 | Insoluble |

*Estimated based on structural analogs.

Key Observations :

- Substituent Bulk: The tert-butyl group in 4-tert-Butylphenol introduces greater steric hindrance compared to the linear butyl group in this compound, affecting reactivity in enzymatic and synthetic reactions .

- Solubility: Shorter alkyl chains (e.g., ethyl in 4-Ethylphenol) marginally improve water solubility compared to bulkier substituents .

Metabolic Enzyme Interactions

UDP-Glucuronosyltransferase (UDPGT) Activity

- This compound: Exhibits poor substrate activity for human phenol UDPGT, with enzyme activity rates significantly lower than for 4-methylphenol or 4-ethylphenol. This is attributed to steric hindrance from the butyl group restricting access to the enzyme’s active site .

- 4-Ethylphenol: A strong substrate for UDPGT, with higher catalytic efficiency (e.g., ~5-fold greater activity than this compound) .

Sulfotransferase (SULT) Activity

- This compound: Demonstrates lower sulfation efficiency (higher Km, lower Vmax) compared to 4-nitrophenol, indicating reduced binding affinity and catalytic turnover in SULT1A1/2-mediated reactions .

- 4-Phenylphenol: Not explicitly studied in SULT assays, but its bulky phenyl group likely further reduces enzyme compatibility compared to alkylphenols .

Difluoromethylation Reactions

- This compound: Reacts efficiently under mild conditions to form difluoromethyl ethers, achieving high yields despite its steric bulk. This contrasts with its poor enzymatic activity, highlighting context-dependent reactivity .

- 4-tert-Butylphenol: Expected to show reduced reactivity in similar reactions due to increased steric hindrance from the branched tert-butyl group.

Activité Biologique

4-Butylphenol, a member of the phenolic compounds, has garnered attention in scientific research due to its various biological activities and potential applications in environmental and health-related fields. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on endocrine systems, antimicrobial properties, and potential therapeutic uses.

This compound (C10H14O) is characterized by a butyl group attached to the para position of a phenolic ring. Its structure contributes to its hydrophobic nature and biological interactions.

Endocrine Disruption

Recent studies have highlighted the endocrine-disrupting properties of this compound. Research indicates that it can interact with estrogen receptors in both fish and mammalian cells, leading to significant biological effects:

- Estrogen Receptor Modulation : this compound has been shown to activate estrogen receptors, resulting in transcriptional changes and physiological responses indicative of endocrine disruption. This includes the induction of vitellogenin (VTG), a biomarker for estrogenic activity, in various fish species .

- Adverse Effects Observed : In vivo studies demonstrated feminization of gonadal ducts and alterations in secondary sex characteristics among male fish exposed to this compound. These findings suggest that exposure could skew sex ratios towards females and impact reproductive success .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A related compound, 2,4-di-tert-butylphenol, derived from endophytic fungi, exhibited significant inhibition of quorum sensing in Pseudomonas aeruginosa, a major pathogen associated with biofilm formation and antibiotic resistance:

- Quorum Sensing Inhibition : The compound effectively reduced the production of virulence factors and biofilm formation in P. aeruginosa. This suggests that derivatives of butylphenol may have applications as anti-virulence agents .

Table: Summary of Biological Activities of this compound

Therapeutic Implications

The potential therapeutic applications of this compound are being explored, particularly in the context of its antimicrobial activity. The ability to inhibit quorum sensing mechanisms presents an innovative approach to combat antibiotic-resistant bacteria by targeting their communication systems rather than directly killing them.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-Butylphenol in laboratory settings?

- Methodological Answer : this compound can be synthesized via alkylation of phenol with butyl halides or through Friedel-Crafts alkylation using tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purity optimization requires careful control of reaction temperature and stoichiometry, followed by purification via recrystallization or column chromatography. Alternative routes include catalytic hydrogenation of this compound precursors under controlled pressure .

Q. What key physicochemical properties of this compound are critical for experimental design?

- Key Properties :

- Melting Point : 22°C (may exist as a liquid under supercooled conditions).

- Boiling Point : 245°C.

- Density : 0.98 g/cm³.

- Solubility : Poor water solubility; miscible with organic solvents (e.g., ethanol, acetone).

- Stability : Stable under standard conditions but reacts with strong oxidizers.

Q. How should researchers safely handle this compound in laboratory environments?

- Safety Protocol :

- Ventilation : Use fume hoods to avoid inhalation exposure (acute toxicity Category 4).

- Containment : Store in airtight containers at room temperature, away from oxidizers.

- Emergency Measures : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and seek medical attention .

Advanced Research Questions

Q. How can in vitro cytogenetic studies for this compound be designed to comply with OECD guidelines?

- Experimental Design :

- Test System : Use mammalian cell lines (e.g., CHO-K1) exposed to this compound at concentrations reflecting environmental or pharmacological relevance.

- Controls : Include positive (e.g., mitomycin C) and negative controls (solvent-only).

- GLP Compliance : Ensure adherence to Good Laboratory Practices (GLP) for data reproducibility, including blinded scoring of chromosomal aberrations and statistical validation of results (e.g., chi-square tests) .

Q. What methodological approaches resolve contradictions in reported acute toxicity data for this compound?

- Analysis Framework :

- Data Validation : Prioritize studies conducted under GLP conditions (e.g., OECD Test Guideline 473) over non-GLP datasets.

- Dose-Response Analysis : Use probit models to assess LD₅₀/LC₅₀ values, accounting for interspecies variability and exposure routes (oral, dermal, inhalation).

- Confounding Factors : Evaluate solvent carriers (e.g., DMSO) that may alter bioavailability in in vitro assays .

Q. How does the antioxidant capacity of this compound compare to structurally analogous phenolic compounds?

- H-ORAC Methodology :

- Assay Protocol : Measure hydrophilic oxygen radical absorbance capacity (H-ORAC) using fluorescein as a probe and AAPH as a peroxyl radical generator.

- Results : this compound exhibits a H-ORAC value of 1.232 µM⁻¹, lower than 4-ethylphenol (1.181 µM⁻¹) but higher than 2-methylphenol (1.169 µM⁻¹). Structural bulkiness in the para position may reduce radical scavenging efficiency .

Q. What strategies address gaps in ecotoxicological data for this compound?

- Research Priorities :

- Bioaccumulation Studies : Calculate log Kow (octanol-water partition coefficient) to estimate environmental persistence.

- Aquatic Toxicity Testing : Use Daphnia magna (crustaceans) and algal species (e.g., Chlorella vulgaris) under OECD Test Guideline 201/202 to determine EC₅₀ values.

- Soil Mobility : Assess adsorption coefficients (Koc) via batch equilibrium experiments .

Data Contradiction and Reliability

Q. Why do discrepancies exist in this compound’s carcinogenicity classification across databases?

- Root Causes :

- Data Completeness : Limited long-term carcinogenicity studies (IARC/NTP classifications are absent).

- Study Design : In vivo models may lack sufficient exposure durations or fail to replicate human metabolic pathways.

- Mitigation : Cross-reference epidemiological data (e.g., occupational exposure cohorts) and prioritize mechanistic studies (e.g., DNA adduct formation assays) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| H-ORAC (µM⁻¹) | 1.232 ± 0.177 | |

| Acute Toxicity (Oral LD₅₀) | Not reported (Category 4) | |

| Melting Point | 22°C | |

| OECD Study Reliability | GLP-compliant (Key Study) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.